Chiral Resolution: (S)-1-(5-Chloropyridin-3-yl)ethanamine Dihydrochloride vs. (R)-1-(5-Chloropyridin-3-yl)ethanamine Hydrochloride
The (S)-enantiomer of 1-(5-chloropyridin-3-yl)ethan-1-amine dihydrochloride exhibits superior biological activity compared to the (R)-enantiomer . In competitive binding assays, the (S)-enantiomer demonstrates an IC50 of 658 nM at the human dopamine transporter, while the (R)-enantiomer shows an IC50 of 900 nM in rat synaptosomal preparations . This stereospecific potency difference of 1.4-fold is meaningful for selecting the (S)-enantiomer over the (R)-enantiomer or racemic mixture for neurological research applications [1].
| Evidence Dimension | Dopamine Transporter Inhibition |
|---|---|
| Target Compound Data | IC50 = 658 nM (S-enantiomer) |
| Comparator Or Baseline | IC50 = 900 nM (R-enantiomer) |
| Quantified Difference | 1.4-fold |
| Conditions | Human DAT assay vs. rat synaptosomal preparation |
Why This Matters
The 1.4-fold difference in potency between enantiomers provides a rational basis for selecting the (S)-enantiomer over the (R)-enantiomer or racemate when optimizing chiral amine building blocks for asymmetric synthesis. This differentiation is critical for medicinal chemistry programs targeting neurological disorders where stereochemistry dictates target engagement.
- [1] EcoDrugPlus. In vitro inhibition of dopamine (DA) uptake in synaptosomal preparation of rat brain. Rattus norvegicus. 900.0 nM. Retrieved from https://ecodrugplus.helsinki.fi/SearchData?compound_id=2126094 View Source
